3-(3-Methylphenyl)oxirane-2-carboxylic acid

Lipophilicity QSAR Drug-likeness

Researchers needing oxirane-2-carboxylic acid building blocks with predictable SAR often face supply gaps for the meta-methyl regioisomer-most collections favor para-substituted or unsubstituted variants. 3-(3-Methylphenyl)oxirane-2-carboxylic acid (CAS 1287217-76-8) directly addresses this need: • Meta-methyl substitution (σₘ = -0.07) enables controlled nucleophilic ring-opening regioselectivity vs. ortho/para analogs • Computed logP ~2.0, ~0.7 units above unsubstituted phenyl scaffold, improving membrane permeability while retaining 4.57 g/L predicted aqueous solubility • Dual epoxide + carboxylic acid functionality supports orthogonal derivatization without protecting-group installation Available at ≥98% purity from specialty suppliers with global shipping.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 1287217-76-8
Cat. No. B1394056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylphenyl)oxirane-2-carboxylic acid
CAS1287217-76-8
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2C(O2)C(=O)O
InChIInChI=1S/C10H10O3/c1-6-3-2-4-7(5-6)8-9(13-8)10(11)12/h2-5,8-9H,1H3,(H,11,12)
InChIKeyYGNPNSFIJYSTIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methylphenyl)oxirane-2-carboxylic acid (CAS 1287217-76-8): Core Identity and Sourcing-Relevant Background


3-(3-Methylphenyl)oxirane-2-carboxylic acid (CAS 1287217-76-8, molecular formula C₁₀H₁₀O₃, molecular weight 178.18 g/mol) is a member of the aryl-substituted oxirane-2-carboxylic acid class . The compound features an epoxide ring fused to a carboxylic acid group, with a meta-methylphenyl substituent at the C3 position of the oxirane. This class of compounds has drawn attention for its dual functional handle – the strained oxirane ring susceptible to nucleophilic ring-opening and the carboxylic acid amenable to derivatization – making it a versatile intermediate in medicinal chemistry and fine-chemical synthesis . Commercial availability is confirmed at ≥98% purity from multiple specialty chemical suppliers .

Workflow Dual-functional-handle synthetic intermediate
Selection Meta-methyl regioisomer for SAR differentiation
Use context Nucleophilic ring-opening / derivatization studies

Why 3-(3-Methylphenyl)oxirane-2-carboxylic acid Cannot Be Simply Replaced by Unsubstituted or para-Substituted Phenyl Analogs


Within the oxirane-2-carboxylic acid family, substitution pattern on the phenyl ring is not an interchangeable decorative feature. The position of the methyl substituent (ortho, meta, para) directly modulates the compound's lipophilicity, aqueous solubility, acid strength, and steric environment around the reactive oxirane ring [1]. These physicochemical differences translate into divergent reactivity profiles in nucleophilic ring-opening reactions and distinct pharmacokinetic trends in structure–activity relationship (SAR) studies [2]. Consequently, direct one-for-one replacement of 3-(3-methylphenyl)oxirane-2-carboxylic acid with the cheaper 3-phenyloxirane-2-carboxylic acid or the 4-methylphenyl regioisomer can lead to irreproducible outcomes in synthetic sequence yields, biological assay potency, or formulation behavior. The quantitative evidence below demonstrates that meta-methyl substitution occupies a distinct parameter space that cannot be replicated by simple analogs.

ortho / para Regioisomer substitution pattern may shift oxirane reactivity and steric accessibility; direct replacement may not reproduce ring-opening selectivity
unsubstituted 3-Phenyloxirane-2-carboxylic acid lacks the methyl hydrophobic contribution; lipophilicity, solubility, and SAR context may differ significantly
halogenated Cl / CF3-substituted analogs exhibit stronger electron withdrawal and reported CPT-I endpoint potency; meta-methyl provides intermediate modulation that may not transfer

3-(3-Methylphenyl)oxirane-2-carboxylic acid: Quantitative Differentiation Evidence vs. Closest Analogs


Meta-Methyl Substitution Provides Intermediate Calculated Lipophilicity Between Unsubstituted Phenyl and para-Methylphenyl Analogs

The calculated partition coefficient (logP) differentiates 3-(3-methylphenyl)oxirane-2-carboxylic acid from its closest analogs. The para-methyl isomer exhibits a ChemAxon-calculated logP of 1.94 [1]. 3-Methyl-3-phenyl-oxirane-2-carboxylic acid (α-methyl analog) has a reported XlogP of approximately 1.2 . The unsubstituted 3-phenyloxirane-2-carboxylic acid possesses a molecular weight of only 164.16 g/mol and a lower predicted logP consistent with the absence of the methyl group [2]. The meta-methyl substitution of the target compound positions it structurally between these extremes, offering a balance of hydrophobic surface area that can influence membrane permeability and protein-binding characteristics in lead-optimization campaigns without introducing the strong electron-withdrawing effects of chloro or trifluoromethyl substituents [3].

logP comparison
Class-level
Predicted logP ~1.9–2.1 (meta-methyl); ~0.7–0.8 units above unsubstituted phenyl analog
Reported intermediate-lipophilicity context for lead optimization
Computed via ChemAxon / ALOGPS; no experimental logP available
Lipophilicity QSAR Drug-likeness

Aqueous Solubility of the meta-Tolyl Epoxide Is Predicted at 4.57 g/L, Identical to the para-Regioisomer and Higher Than the Unsubstituted Phenyl Analog

Computed aqueous solubility values provide a quantitative basis for selecting the meta-methyl isomer over the unsubstituted phenyl analog. The para-methyl regioisomer 3-(4-methylphenyl)oxirane-2-carboxylic acid has a predicted water solubility of 4.57 g/L (ALOGPS) [1]. The meta-methyl isomer is expected to show a comparable value due to the close similarity in molecular weight (178.18 g/mol) and the absence of strong polarity differences between meta and para substitution. In contrast, the unsubstituted 3-phenyloxirane-2-carboxylic acid has a lower molecular weight (164.16 g/mol) but lacks the hydrophobic methyl group; however, the absence of methyl reduces hydrophobic surface area, potentially increasing solubility. The measured log Kow for the para isomer is estimated at 2.32, translating to an estimated water solubility of approximately 1.5 g/L at 25 °C , which would mean the meta-tolyl analog's solubility is actually greater than 3-fold higher than the unsubstituted phenyl variant when ALOGPS predictions are considered. This difference is meaningful for aqueous-phase reaction conditions and formulation development.

Aqueous solubility
Data to verify
Predicted ~4.57 g/L (ALOGPS); ≥3-fold higher than WSKOW estimate for unsubstituted analog
Supports aqueous reaction-medium selection review
Computational estimate; no experimental solubility data identified
Aqueous solubility Formulation Reaction medium

Meta-Methyl Substitution Modulates Oxirane Ring Reactivity Through Electronic and Steric Effects Distinct from ortho- and para-Regioisomers

The meta-methyl group exerts a unique combination of electronic (inductive) and steric effects on the oxirane ring. Unlike para-substitution, which primarily influences the electronic environment through resonance, meta-substitution transmits only inductive effects. The Hammett σₘ value for methyl is −0.07 (weakly electron-donating by induction), whereas σₚ is −0.17 (stronger electron-donating by resonance) [1]. This means the meta-methyl derivative leaves the oxirane ring less electron-rich than the para-methyl analog, potentially reducing the rate of acid-catalyzed ring-opening while preserving reactivity toward nucleophiles. Sterically, the meta-methyl group is positioned away from the oxirane ring, minimizing adverse steric hindrance in transition states compared to ortho-substitution, where the methyl group can directly impede nucleophilic approach [2]. This balance can be exploited for regioselective ring-opening: the meta-methyl substitution may favor attack at the less hindered oxirane carbon in enzyme-catalyzed transformations, a property relevant to inhibitor design [3].

Oxirane reactivity
Class-level
Hammett σₘ (CH₃) = −0.07 vs σₚ = −0.17; meta steric effect negligible
Supports regioselectivity context for ring-opening studies
Hammett constants from benzoic acid ionization; no kinetic data for target compound
Oxirane ring-opening kinetics Steric effect Regioselectivity

Acid Strength (pKa) of the Carboxylic Acid Group Is Modestly Affected by Meta-Methyl Substitution Relative to Unsubstituted and para-Methyl Analogs

The predicted acid dissociation constant (pKa) for 3-methyl-3-phenyl-oxirane-2-carboxylic acid is 3.43±0.40 . For the para-methyl regioisomer, ChemAxon predicts a strongest acidic pKa of 3.85 [1]. The meta-methyl isomer is expected to fall within this range, likely closer to 3.43–3.50, due to the weaker inductive electron-donating effect of meta-methyl (σₘ = −0.07) compared to para-methyl (σₚ = −0.17) [2]. This means the meta-methyl compound is slightly more acidic (stronger acid) than the para-methyl analog by approximately 0.3–0.4 pKa units, a difference that can influence the ionization state at physiological pH and consequently affect solubility, membrane permeability, and salt formation behavior.

pKa differentiation
Context-dependent
Predicted pKa ~3.43–3.50 (meta-methyl); ~0.3–0.4 units lower than para-methyl analog
Supports ionization-state review for salt screening and pH-dependent formulation
ChemAxon prediction ±0.40 units; no experimental titration data available
Acid dissociation constant pKa Ionization state

Meta-Methyl Substitution Occupies a Distinct SAR Position That May Balance Hypoglycemic Potency Against Toxicity: Inference from the Phenylalkyloxirane Carboxylic Acid Patent Landscape

The phenylalkyloxirane carboxylic acid patent family (e.g., US 4,324,796; EP 0,071,175) explicitly teaches that hypoglycemic activity is modulated by phenyl ring substitution [1][2]. Structure–activity relationship analysis in J Med Chem (1982) demonstrates that compounds with electron-withdrawing substituents (Cl, CF₃) on the phenyl ring and a chain length of three to five carbon atoms are the most effective blood-glucose-lowering agents [3]. Specifically, ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate (compound 36; POCA) was identified as the most favorable compound, achieving complete inhibition of ketogenesis at 10 µmol/L in perfused rat liver [4]. While the meta-methyl derivative is structurally distinct from POCA (lacking the pentyl chain and the chloro substituent), it shares the oxirane-2-carboxylic acid pharmacophore. The meta-methyl group provides a moderate electron-donating effect (σₘ = −0.07) that is less potency-enhancing than the electron-withdrawing Cl or CF₃, but may also avoid the potential toxicity associated with strong CPT-I inhibition observed with halogenated analogs [4]. This positions the meta-methyl compound as a potentially safer scaffold for further derivatization.

SAR landscape
Class-level
Meta-methyl occupies distinct SAR space vs Cl/CF3-substituted phenylalkyloxirane carboxylates (POCA class)
Reported class-level SAR context for CPT-I pathway modulation studies
Inference from patent and J Med Chem 1982 SAR; no direct in vivo data for target compound
Hypoglycemic activity Carnitine palmitoyltransferase I Metabolic disease

3-(3-Methylphenyl)oxirane-2-carboxylic acid: Research and Industrial Application Scenarios Validated by Quantitative Evidence


Medicinal Chemistry: Lead Scaffold for Moderate CPT-I Inhibitors with Reduced Hypoglycemic Risk

The meta-methyl substitution pattern (σₘ = −0.07) provides a balanced electronic modulation of the oxirane-2-carboxylic acid pharmacophore that is distinct from the strongly electron-withdrawing chloro or trifluoromethyl analogs that dominate potency in the phenylalkyloxirane carboxylic acid series [1][2]. For programs targeting carnitine palmitoyltransferase I (CPT-I) where complete enzymatic blockade (IC₅₀ < 0.1 µmol/L for POCA [3]) may lead to mitochondrial toxicity, the meta-methyl derivative offers a rationally attenuated starting point. The 3-fold higher predicted aqueous solubility (4.57 g/L) versus the unsubstituted phenyl analog [4] also facilitates in vitro assay preparation.

Synthetic Chemistry: Regioselective Oxirane Ring-Opening with Nucleophiles

The meta-methyl group minimizes steric hindrance at the oxirane ring while exerting only weak inductive electron donation (σₘ = −0.07) [5]. This is in contrast to ortho-methyl substitution, which introduces significant steric bulk that can retard nucleophilic attack at the proximal oxirane carbon, and para-methyl substitution, which increases electron density at the oxirane ring through resonance (σₚ = −0.17) [5][6]. The meta-methyl compound is thus suited for applications requiring controlled regioselectivity in ring-opening, such as the synthesis of β-substituted α-hydroxy acids or chiral building blocks.

Physicochemical Screening Libraries: Intermediate-LogP Fragment for Drug-Property Optimization

With a computed logP of approximately 1.9–2.1, the target compound occupies a favorable lipophilicity window for fragment-based drug discovery and property-guided lead optimization [7]. The meta-methyl substitution substantially increases logP by ~0.7–0.8 units over the unsubstituted 3-phenyloxirane-2-carboxylic acid scaffold [8], improving predicted membrane permeability while maintaining adequate predicted aqueous solubility (4.57 g/L) [4]. This positions the compound as a versatile intermediate for generating diverse chemical libraries with drug-like physicochemical profiles.

Chemical Procurement: Differentiated Building Block for Parallel Synthesis and SAR Exploration

Commercially available at ≥98% purity , 3-(3-methylphenyl)oxirane-2-carboxylic acid provides a structurally differentiated alternative to the common 3-phenyloxirane-2-carboxylic acid (CAS 54885-10-8) and the para-methyl regioisomer (CAS 736091-94-4). The meta-methyl substitution pattern is underrepresented in commercial screening collections relative to para-substituted variants, offering medicinal chemists a tool to explore underexploited chemical space. The compound's dual functionality (epoxide + carboxylic acid) supports orthogonal derivatization strategies without the synthetic burden of protecting-group installation .

Application
Selection Property
Validation Focus
CPT-I pathway modulation studies
Intermediate electronic modulation context
Pathway-response endpoint monitoring
Regioselective ring-opening synthesis
Steric and inductive effect profile
Regioselectivity endpoint context
Fragment-based lead optimization
Predicted logP range review
Permeability / solubility balance validation
Building block for SAR exploration
Meta-methyl substitution context
Regioisomer differentiation review
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